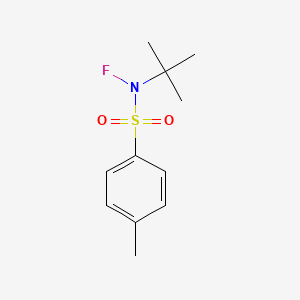

N-Fluoro-N-T-butyl-P-toluenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

88303-13-3 |

|---|---|

Formule moléculaire |

C11H16FNO2S |

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

N-tert-butyl-N-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H16FNO2S/c1-9-5-7-10(8-6-9)16(14,15)13(12)11(2,3)4/h5-8H,1-4H3 |

Clé InChI |

VCBBPXLUJNRNPD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)(C)C)F |

Origine du produit |

United States |

Mechanistic Insights into N Fluoro N T Butyl P Toluenesulfonamide Mediated Fluorinations

Fundamental Mechanisms of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable debate, with evidence supporting multiple pathways. The operative mechanism can depend on the nature of the nucleophile, the specific N-F reagent, and the reaction conditions. The central mechanistic question revolves around whether the fluorine transfer occurs through a two-electron process or a pathway involving single-electron steps.

SN2 Reaction Pathways

The SN2 (bimolecular nucleophilic substitution) pathway is a polar, two-electron process. In this mechanism, a carbon-centered nucleophile directly attacks the electrophilic fluorine atom of the N-F reagent. This attack results in the simultaneous formation of a new carbon-fluorine (C-F) bond and the cleavage of the nitrogen-fluorine (N-F) bond. The sulfonamide portion of the reagent acts as the leaving group.

This pathway is characterized by a single transition state where the nucleophile, the fluorine atom, and the nitrogen atom are all partially bonded. The reaction rate is dependent on the concentration of both the nucleophile and the fluorinating agent. Evidence for the SN2 mechanism often comes from kinetic studies and the absence of products that would arise from radical intermediates. For instance, reactions that proceed without rearrangement of radical probe substrates are often cited as support for a polar, non-radical pathway. nih.gov

Single-Electron Transfer (SET) Processes

An alternative to the SN2 mechanism is the single-electron transfer (SET) process. researchgate.net In this pathway, an electron is first transferred from the nucleophile (electron donor) to the N-F reagent (electron acceptor). This transfer generates a radical cation of the nucleophile and a radical anion of the fluorinating agent.

The resulting N-F radical anion is unstable and rapidly fragments, cleaving the N-F bond to produce a sulfonamide anion and a fluorine radical (F•). The fluorine radical then combines with the nucleophilic radical cation to form the final fluorinated product. The SET mechanism is more likely with electron-rich nucleophiles that are easily oxidized and with N-F reagents that have a high electron affinity. Some computational studies have provided support for the SET mechanism in certain fluorination reactions. researchgate.net However, definitively proving a SET mechanism can be challenging because the intermediate radicals may be very short-lived, collapsing to the product faster than they can be trapped or undergo rearrangement. nih.gov

Radical Intermediates in Fluorination

The involvement of radical intermediates is a key feature of the SET pathway but can also arise through other initiation processes. Once formed, a carbon-centered radical can react with an N-F reagent in a fluorine atom transfer step. researchgate.net This has led to the development of a class of N-fluoro-N-arylsulfonamides (NFASs) specifically designed for radical fluorination processes. These reagents possess lower N-F bond dissociation energies, which facilitates the transfer of a fluorine atom to a radical intermediate over competing electrophilic or electron transfer pathways.

The generation of radical intermediates allows for fluorination at sites that are not amenable to nucleophilic attack, such as unactivated C-H bonds, through processes like 1,5-hydrogen atom transfer (HAT). While traditional electrophilic fluorinating agents can participate in radical reactions, reagents optimized for this pathway offer cleaner and more efficient transformations.

Specific Mechanistic Aspects of N-Fluoro Sulfonamides

The reactivity and selectivity of N-fluorosulfonamides are not uniform; they are significantly modulated by the nature of the substituents attached to the nitrogen and the sulfonyl group.

Influence of N-Substituents on Fluorinating Power and Selectivity

The substituents on the nitrogen atom of N-fluorosulfonamides play a crucial role in tuning their fluorinating power and selectivity, primarily through steric and electronic effects. The tert-butyl group in N-fluoro-N-t-butyl-p-toluenesulfonamide is a prime example of a sterically demanding substituent that imparts unique properties to the reagent.

A closely related and extensively studied analogue is N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), which features two bulky tert-butyl groups. digitellinc.comnih.gov Research on NFBB provides significant insight into the role of the N-tert-butyl group. The steric hindrance provided by this group shields the electrophilic fluorine atom and the adjacent sulfonyl group. This has several important consequences:

Enhanced Selectivity: The bulky group can prevent undesired side reactions by sterically blocking access to other reactive sites on the reagent. This leads to higher selectivity in the fluorination of the desired nucleophile. For example, NFBB has been shown to fluorinate highly basic and sterically hindered carbanions, such as organolithium species, in exceptionally high yields where other reagents often fail or lead to complex product mixtures. digitellinc.comnih.gov

Modified Reactivity: While extreme steric hindrance might be expected to decrease reactivity, it can also enable novel reaction pathways. For instance, with active methylene (B1212753) compounds, the sulfonamide anion generated after fluorine transfer is itself a bulky, non-nucleophilic base. This allows it to deprotonate another molecule of the starting material, creating a self-sustaining catalytic cycle that requires only a substoichiometric amount of an external base. digitellinc.com

Increased Stability: The steric bulk can also contribute to the thermal and chemical stability of the reagent, making it easier to handle and store compared to less hindered N-F compounds. digitellinc.com

| N-Substituent | Key Influence | Observed Outcome | Reference Compound Example |

|---|---|---|---|

| tert-Butyl | High steric hindrance | Increases selectivity, allows fluorination of highly basic carbanions, can enable catalytic cycles. | N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) |

| Aryl Groups | Electronic tuning, lower N-F Bond Dissociation Energy (BDE) | Favors radical fluorination pathways over polar mechanisms. | N-fluoro-N-arylsulfonamides (NFASs) |

| Benzenesulfonimidoyl | High electron withdrawal | Creates a powerful electrophilic fluorinating agent (e.g., NFSI). | N-Fluorobenzenesulfonimide (NFSI) |

Stereochemical Considerations in Fluorination Reactions

When fluorination occurs at a prochiral center or a double bond, the stereochemical outcome of the reaction is of paramount importance. The mechanism of fluorination and the structure of both the substrate and the fluorinating agent dictate the resulting stereochemistry.

In fluorinations proceeding via an SN2-type mechanism , the stereochemistry is often predictable. The nucleophile attacks the fluorine atom from a specific trajectory, and if the substrate is chiral (e.g., a chiral enolate), the existing stereocenters can direct the approach of the fluorinating agent. The bulky nature of the N-t-butyl-p-toluenesulfonamide group would be expected to play a significant role in such diastereoselective reactions. The large steric profile of the reagent would likely cause it to approach the nucleophile from the less hindered face, potentially leading to high levels of stereocontrol.

For reactions involving SET or radical pathways , the stereochemical outcome can be more complex. If a planar radical intermediate is formed, the subsequent fluorine atom transfer can potentially occur from either face, leading to a racemic or diastereomeric mixture. However, stereocontrol is still possible if the radical is trapped faster than it racemizes, or if the radical intermediate is part of a chiral environment (e.g., complexed to a chiral catalyst) that biases the direction of the fluorine atom transfer.

The development of asymmetric fluorination has often relied on using either chiral fluorinating agents or, more commonly, a chiral catalyst to control the stereochemical environment around an achiral substrate and an achiral N-F reagent. In such cases, a sterically demanding reagent like this compound could enhance the stereoselectivity by amplifying the steric interactions within the chiral catalyst-substrate complex, forcing a more ordered and selective transition state.

Enantioselective and Diastereoselective Fluorination Strategies

The primary goal of enantioselective and diastereoselective fluorination is to control the three-dimensional arrangement of the newly introduced fluorine atom relative to other atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer over others. These strategies are crucial in medicinal chemistry, where the stereochemistry of a drug molecule can significantly impact its pharmacological activity.

Enantioselective Fluorination: This strategy aims to introduce a fluorine atom to a prochiral substrate in such a way that one enantiomer of the product is formed in excess. This is typically achieved by using a chiral catalyst that creates a chiral environment around the substrate, directing the fluorinating agent to attack from a specific face of the molecule. The effectiveness of this process is measured by the enantiomeric excess (e.e.), which indicates the degree of preference for one enantiomer over the other.

Diastereoselective Fluorination: This approach is employed when the substrate already contains one or more stereocenters. The goal is to introduce a fluorine atom to create a new stereocenter in a way that one diastereomer is preferentially formed. This can be achieved through substrate control, where the existing stereocenter(s) direct the incoming fluorinating agent, or through reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome, sometimes overriding the influence of the substrate's existing chirality. The outcome is measured by the diastereomeric ratio (d.r.).

Role of Chiral Catalysts and Auxiliaries

The success of enantioselective and diastereoselective fluorinations heavily relies on the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: These substances accelerate the reaction and control its stereoselectivity without being consumed in the process. They can be broadly categorized into two main classes:

Chiral Lewis Acid Catalysts: These are typically metal complexes with chiral ligands. The Lewis acidic metal center coordinates to the substrate, often a carbonyl compound, activating it towards nucleophilic attack by the fluorinating agent. The chiral ligands create a defined chiral pocket around the active site, ensuring that the fluorinating agent approaches the substrate from a specific direction, thus inducing enantioselectivity. Common metals used include titanium, copper, palladium, and nickel, paired with a variety of chiral ligands such as BINOL, BOX, and TADDOL derivatives.

Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without the need for a metal. In the context of fluorination, chiral amines and phosphoric acids are common. For instance, a chiral secondary amine can react with an α-substituted aldehyde or ketone to form a chiral enamine intermediate. This enamine then reacts with the electrophilic fluorine source, with the chirality of the catalyst directing the facial selectivity of the fluorination.

The general mechanism for a metal-catalyzed enantioselective fluorination of a β-ketoester is depicted below:

| Step | Description |

| 1. Coordination | The chiral Lewis acid catalyst coordinates to the carbonyl groups of the β-ketoester. |

| 2. Enolate Formation | The coordination enhances the acidity of the α-proton, facilitating the formation of a chiral enolate. |

| 3. Fluorination | The enolate attacks the electrophilic fluorine of the N-fluoro reagent. The chiral ligands on the catalyst sterically hinder one face of the enolate, forcing the fluorinating agent to attack from the less hindered face. |

| 4. Product Release | The fluorinated product is released, and the chiral catalyst is regenerated to start a new catalytic cycle. |

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. In diastereoselective fluorination, a prochiral substrate is first derivatized with a chiral auxiliary. The inherent chirality of the auxiliary then directs the fluorinating agent to one of the two faces of the molecule, leading to the formation of one diastereomer in excess. The steric bulk and conformational rigidity of the auxiliary are key to achieving high diastereoselectivity. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams.

The general strategy involving a chiral auxiliary is as follows:

| Step | Description |

| 1. Attachment | The prochiral substrate is covalently attached to the chiral auxiliary. |

| 2. Diastereoselective Fluorination | The resulting adduct is treated with the fluorinating agent. The chiral auxiliary blocks one face of the molecule, directing the fluorination to the opposite face. |

| 3. Removal | The chiral auxiliary is cleaved from the fluorinated product, yielding the desired enantiomerically enriched compound and recovering the auxiliary for reuse. |

Despite a comprehensive search for scientific literature detailing the applications of this compound in synthetic organic chemistry, no specific data or research findings were identified for its use in the fluorination of the substrates outlined in the requested article structure.

The performed searches did not yield any articles, studies, or data pertaining to the reactivity, reaction conditions, or yields of this compound in the following applications:

Fluorination of Carbon-Centered Nucleophiles:

Reactions with Enolates and Enolate Anions

Conversion of Grignard Reagents and Organolithiums

Fluorination of Active Methylene Compounds

Reactivity with Silyl (B83357) Enol Ethers and Vinyl Acetates

Fluorination of Aromatic and Heteroaromatic Systems:

Direct Electrophilic Fluorination of Activated Aromatic Substrates

While information exists for other N-fluoro reagents, such as N-fluorobenzenesulfonimide (NFSI) and N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), these findings cannot be attributed to this compound. Consequently, the requested article, with its specific focus and requirement for detailed research findings and data tables, cannot be generated at this time due to the lack of available scientific information on the specified compound.

Below is a table of the chemical compounds that were part of the intended scope of this article.

Applications of N Fluoro N T Butyl P Toluenesulfonamide in Synthetic Organic Chemistry

Fluorination of Aromatic and Heteroaromatic Systems

Decarboxylative Fluorination Processes

Decarboxylative fluorination is a synthetic strategy that transforms a carboxylic acid into an organofluoride by replacing the carboxyl group with a fluorine atom. This method is a powerful tool for introducing fluorine into molecules, as carboxylic acids are widely available starting materials. The process often proceeds through a radical mechanism.

In reactions catalyzed by silver(I), an aliphatic carboxylic acid can undergo a single-electron transfer to a high-valent silver species, leading to the formation of a carboxyl radical. nih.govacs.org This radical rapidly loses carbon dioxide to generate an alkyl radical. acs.org The resulting alkyl radical is then trapped by a fluorine atom transfer agent to yield the final alkyl fluoride (B91410) product. acs.orgorganic-chemistry.org While various N-F reagents can serve as the fluorine source in such radical reactions, specific documented examples detailing the use of N-Fluoro-N-t-butyl-p-toluenesulfonamide in silver-catalyzed decarboxylative fluorination are not extensively reported in the surveyed literature. The efficiency of these reactions can be influenced by the choice of catalyst, solvent, and the specific N-F fluorinating agent used. nih.gov Mechanistic studies suggest that in some systems, the N-F reagent can also act as an oxidant to generate the necessary high-valent catalyst intermediate. researchgate.net

Difluorination Methodologies

Difluorination methodologies involve the introduction of two fluorine atoms into a molecule. This can be achieved in a single step (e.g., across a double bond) or through sequential steps.

Single-Step Difluorination Protocols

Protocols for the direct, single-step vicinal (1,2-) difluorination of alkenes often employ highly reactive fluorinating systems. nih.gov Reagents such as Selectfluor® in combination with a nucleophilic fluoride source or hypervalent iodine compounds are commonly used to achieve this transformation. nih.govscilit.com These methods typically proceed through the formation of a β-fluorocarbocation or a related intermediate, which is then trapped by a fluoride ion. nih.gov The use of this compound as the sole reagent for single-step difluorination is not a widely documented application.

Sequential Fluorination Strategies for Difluoro Compounds

Sequential strategies for synthesizing difluoro compounds involve a multi-step process. This could include an initial monofluorination reaction followed by the conversion of another functional group into a second C-F bond. Alternatively, a difunctionalization reaction, such as fluorosulfenylation, can introduce a fluorine atom and a temporary functional group that can later be converted to another fluorine atom. chemrevlett.com There are no specific, prominent examples in the provided search results that detail a sequential fluorination strategy explicitly employing this compound.

Synthesis of Difluoro Lactone Compounds

The synthesis of difluoro lactones represents a specialized area of organofluorine chemistry. General methods for achieving this could involve the fluorination of keto-lactones or the cyclization of a fluorinated precursor. The specific application of this compound for the direct synthesis of difluoro lactone compounds is not described in the available research literature.

Other Fluorination Reactions

Fluorination of Olefinic Bonds

N-Fluoro-N-alkylsulfonamides are effective reagents for the fluorination of electron-rich olefinic systems, particularly organometallic derivatives of alkenes. A key application was reported in the stereospecific synthesis of alkenyl fluorides using N-fluoro-N-tert-butylbenzenesulfonamide, a structurally and functionally similar analog of this compound. nih.gov

In this methodology, alkenyllithium reagents, generated in situ, react at very low temperatures (−120 °C) with the N-fluorosulfonamide reagent. The reaction proceeds with high stereospecificity, meaning the geometric configuration (E/Z) of the starting alkenyllithium is retained in the final alkenyl fluoride product. This method provides a reliable route to geometrically pure alkenyl fluorides, which are important motifs in medicinal and materials chemistry. nih.gov

The table below summarizes the results for the synthesis of various alkenyl fluorides using this protocol with the benzenesulfonamide (B165840) analog. nih.gov

| Entry | Alkenyllithium Precursor | Product | Yield (%) | Isomeric Purity (%) |

| 1 | (E)-1-Lithio-1-octene | (E)-1-Fluoro-1-octene | 71 | >99 |

| 2 | (Z)-1-Lithio-1-octene | (Z)-1-Fluoro-1-octene | 65 | >99 |

| 3 | (E)-2-Lithio-2-butene | (E)-2-Fluoro-2-butene | 60 | >99 |

| 4 | (Z)-2-Lithio-2-butene | (Z)-2-Fluoro-2-butene | 55 | >99 |

| 5 | 1-Lithio-cyclohexene | 1-Fluoro-cyclohexene | 75 | - |

| 6 | 2-Lithio-norbornene | 2-Fluoro-norbornene | 68 | - |

Fluorination of Sulfides

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed methodologies, or data tables pertaining to the direct fluorination of sulfides using this compound were identified. While the broader class of N-fluorosulfonamides are recognized as effective electrophilic fluorinating agents for a variety of substrates in synthetic organic chemistry, the specific application of this compound for the transformation of sulfides into α-fluoro sulfides or other fluorinated sulfur compounds does not appear to be documented in the available literature.

Research in the field of sulfide (B99878) fluorination has historically explored various other fluorinating reagents. For instance, reagents such as N-fluoropyridinium triflates have been successfully employed for the α-fluorination of sulfides. These reactions typically proceed via an electrophilic attack of the fluorine atom on the sulfur, followed by subsequent rearrangement or elimination steps to yield the desired fluorinated product.

The reactivity of N-fluorosulfonamides is influenced by the steric and electronic nature of the substituents on both the nitrogen and sulfur atoms. The presence of a bulky tert-butyl group on the nitrogen atom of this compound might sterically hinder its approach to the sulfur atom of a sulfide, potentially impacting its efficacy in this specific transformation compared to less hindered reagents.

Further investigation would be required to determine the viability and potential reaction conditions for the fluorination of sulfides with this compound. Such studies would need to establish optimal solvents, temperatures, and potential catalysts to facilitate this transformation and to characterize the resulting products and yields. Without such dedicated research, a detailed discussion and presentation of data on this specific application remains unavailable.

Comparative Studies with Alternative Electrophilic Fluorinating Agents

N-Fluorobenzenesulfonimide (NFSI)

N-fluorobenzenesulfonimide (NFSI) is a widely used, crystalline, and easy-to-handle electrophilic fluorinating agent. It is effective for the fluorination of a variety of nucleophiles. However, its strong electrophilic and oxidative character can lead to unwanted side reactions. springernature.com

N-Fluoro-N-t-butyl-p-toluenesulfonamide, as a member of the NFAS family, exhibits superior performance in certain radical-mediated reactions compared to NFSI. For instance, the radical-mediated hydrofluorination of alkenes, which performs poorly with NFSI, becomes efficient when NFASs are used. springernature.com Similarly, NFASs have been shown to be more effective in the decarboxylative fluorination of tert-butyl peresters. springernature.com While NFSI is proficient in fluorinating activated carbonyl compounds, it can be less effective for substrates that are more challenging to fluorinate.

The broader substrate scope of NFSI includes arenes, enolates, and other activated methylene (B1212753) compounds. rsc.org However, the enhanced reactivity of NFASs in specific radical pathways suggests a complementary substrate scope, particularly for applications involving radical intermediates.

The primary strength of this compound and other NFASs lies in their ability to act as efficient radical fluorinating agents under mild conditions, which minimizes undesired electrophilic or electron transfer processes. springernature.com This is attributed to their lower N–F bond dissociation energy compared to NFSI. nih.gov This property leads to cleaner reactions and higher yields in specific applications like radical hydrofluorination and decarboxylative fluorination. springernature.comnih.gov

A limitation of NFSI is that its strong electrophilic character can lead to side reactions and decomposition of sensitive substrates. nih.gov For example, in the hydrofluorination of 1-phenyl-1-cyclohexene (B116675) via a B-alkylcatecholborane intermediate, NFSI provides the desired product in only a 15% yield, whereas NFASs are significantly more efficient. nih.gov

| Feature | This compound (NFAS) | N-Fluorobenzenesulfonimide (NFSI) |

| Reagent Class | Third-generation radical fluorinating agent | Second-generation electrophilic fluorinating agent |

| Primary Advantage | Efficient in radical fluorinations, minimizes side reactions | Broadly applicable, well-established |

| N-F Bond Energy | Lower | Higher |

| Key Applications | Radical hydrofluorination, decarboxylative fluorination | Fluorination of enolates, arenes, activated C-H bonds |

| Limitations | May be less reactive in purely electrophilic transformations | Can cause side reactions due to high electrophilicity/oxidizing power |

Selectfluor® Reagents

Selectfluor®, or F-TEDA-BF4, is a powerful, commercially available electrophilic fluorinating agent. It is a salt of a quinuclidinium cation and is known for its high reactivity and broad applicability. wikipedia.org

Selectfluor® is generally considered a more potent electrophilic fluorinating agent than N-fluoro-N-arylsulfonamides. This high reactivity, however, can also be a drawback, leading to exothermic reactions and decomposition of the substrate, as seen in the attempted hydrofluorination of a B-alkylcatecholborane intermediate where Selectfluor® caused complete decomposition. nih.gov In contrast, NFASs provide a smoother reaction in such cases. nih.gov

The efficiency of NFASs, including this compound, is particularly notable in radical reactions where Selectfluor® may be less effective or require metal catalysts. springernature.com For instance, NFASs have been successfully employed in metal-free radical hydrofluorination reactions. nih.gov

The mechanism of fluorination by Selectfluor® (a quinuclidinium salt) is complex and can proceed through different pathways depending on the substrate and reaction conditions. wikipedia.org It can act as a source of electrophilic fluorine ("F+"), potentially through a single-electron transfer (SET) mechanism or a direct SN2 attack at the fluorine atom. rsc.orgwikipedia.org Theoretical studies suggest that for aromatic compounds, an SET mechanism is preferred. rsc.org Selectfluor® can also initiate radical fluorination reactions by acting as a single-electron oxidant.

In contrast, the design of this compound and other NFASs is specifically tailored to favor radical pathways through a lower N-F bond dissociation energy, offering a more controlled approach for radical fluorination. nih.gov

| Feature | This compound (NFAS) | Selectfluor® |

| Fluorinating Power | Milder, tailored for radical reactions | Highly powerful, strong electrophile/oxidant |

| Mechanism | Primarily radical fluorine atom transfer | Electrophilic (SET or SN2), Radical |

| Efficiency in Radical Hydrofluorination | High | Low (can cause decomposition) |

| Metal Catalysts | Not required for many radical reactions | Often used in radical fluorinations |

| Substrate Compatibility | Good for sensitive substrates in radical reactions | Broad, but can be too harsh for some substrates |

N-Fluoro-o-benzenedisulfonimide (NFOBS)

N-Fluoro-o-benzenedisulfonimide (NFOBS) is another electrophilic fluorinating agent that, like NFSI, is a neutral N-F reagent. wikipedia.org Its reactivity is influenced by the presence of two sulfonyl groups attached to the nitrogen atom.

In terms of electrophilic reactivity, NFOBS is positioned between the milder NFSI and the more potent Selectfluor®. This moderate reactivity makes it a useful alternative for certain applications. For example, NFOBS is more effective than NFSI for the fluorination of aryl Grignard reagents, providing a significantly higher yield of fluorobenzene (B45895) (80% for NFOBS vs. 58% for NFSI).

However, NFOBS is less effective than Selectfluor® for certain transformations, such as the fluorination of aliphatic substrates and in fluorolactonization reactions where NFOBS may fail to give the desired product. The mechanism of fluorination with NFOBS is also debated, with evidence supporting an SN2-type pathway in some cases. wikipedia.org A direct comparative study between NFOBS and this compound is not extensively documented, but based on the generally milder radical-focused nature of the latter, they likely have complementary applications.

Other N-F Reagents in Synthetic Applications: A Comparative Overview

In the landscape of electrophilic fluorinating agents, a diverse array of N-F compounds has been developed, each with unique reactivity profiles and applications. While this compound represents a key member of the N-fluoro-N-alkyl arenesulfonamide class, a comparative analysis with other N-F reagents is crucial for a comprehensive understanding of their utility in synthetic organic chemistry. This section focuses on a comparative study with alternative electrophilic fluorinating agents, specifically highlighting N-Fluoro-N-methylbenzenesulfonamide and N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide.

N-Fluoro-N-methylbenzenesulfonamide

N-Fluoro-N-methylbenzenesulfonamide is another example of the N-fluoro-N-alkyl arenesulfonamide class of reagents. Its synthetic applications primarily revolve around the electrophilic fluorination of carbanionic species. Research has demonstrated its capability to introduce fluorine into a variety of organic molecules, although its reactivity is generally considered to be moderate compared to more recently developed reagents.

Detailed research findings indicate that the fluorinating power of N-fluoro-N-alkyl arenesulfonamides is influenced by the nature of the alkyl and aryl groups. These reagents have proven effective for the fluorination of carbanions derived from active methylene compounds and organometallic species. For instance, reactions with sodium malonates and Grignard reagents have been reported to proceed with moderate to good yields. nih.gov

| Substrate Class | Example Substrate | Product | Yield (%) | Reference |

| Active Methylene | Sodium diethyl malonate | Diethyl 2-fluoromalonate | up to 81 | nih.gov |

| Organometallic | Phenylmagnesium bromide | Fluorobenzene | up to 50 | nih.gov |

Table 1: Synthetic Applications of N-Fluoro-N-alkyl-p-toluenesulfonamides (representative examples for the class including N-Fluoro-N-methylbenzenesulfonamide)

It is important to note that while these reagents are stable and relatively easy to handle, their fluorinating power is considered low for less reactive substrates. nih.gov The steric and electronic properties of the N-alkyl and aryl substituents play a significant role in modulating the reactivity of the N-F bond.

N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide

N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide introduces a bulky, bridged cyclic alkyl group attached to the nitrogen atom. The rationale behind incorporating such sterically demanding groups is often to influence the stereochemical outcome of fluorination reactions or to fine-tune the reagent's reactivity and selectivity.

While specific data for N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide is less prevalent in the literature compared to simpler analogs, the broader class of sterically hindered N-fluorosulfonamides has been a subject of investigation. The development of reagents like N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) highlights the advantages of steric hindrance. digitellinc.comnih.gov Such reagents can exhibit enhanced selectivity and can be particularly effective for the fluorination of highly basic carbanions, such as organolithium species, where many other N-F reagents might lead to side reactions. digitellinc.comnih.gov

The bulky norbornyl group in N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide is expected to play a similar role in modulating reactivity and improving selectivity in certain fluorination reactions. The p-fluorobenzenesulfonyl group, with its electron-withdrawing fluorine atom, contributes to the electrophilicity of the fluorine atom attached to the nitrogen.

| Reagent Feature | Implication for Synthetic Applications |

| Bulky N-norbornyl group | May enhance stereoselectivity in fluorination of chiral substrates. Can improve selectivity for fluorination over other potential reaction pathways. May be advantageous for the fluorination of highly basic and sensitive carbanions. |

| p-Fluorobenzenesulfonyl group | The electron-withdrawing nature of the fluorine on the benzene (B151609) ring increases the electrophilicity of the N-F fluorine atom, potentially enhancing reactivity compared to unsubstituted analogs. |

Table 2: Postulated Influence of Structural Features of N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide on its Synthetic Utility

Further research is necessary to fully elucidate the specific synthetic scope and advantages of N-Fluoro-N-norbornyl-p-fluorobenzenesulfonamide in comparison to other N-F reagents. However, based on the principles of physical organic chemistry and the observed trends in related compounds, it represents a potentially valuable tool for selective fluorination reactions.

Theoretical and Computational Chemistry Studies Relevant to N Fluoro Sulfonamides

Ab Initio and Density Functional Theory (DFT) Calculations on Sulfonamides

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the fundamental properties of sulfonamide molecules. These calculations provide a detailed picture of bonding, molecular geometry, and electronic distribution.

Computational studies on simple sulfonamides, which serve as models for more complex structures like N-Fluoro-N-t-butyl-p-toluenesulfonamide, have elucidated the nature of the sulfur-nitrogen bond. Theoretical analyses using methods such as HF/6-31+G, MP2/6-31+G, and B3LYP/6-31+G* have been performed on parent sulfonamides like HS(O)₂NH₂. researchgate.net These studies, along with Natural Bond Orbital (NBO) analysis, indicate that the interaction between the sulfur and nitrogen atoms is primarily electrostatic and lacks significant π-bond character. researchgate.netchemrxiv.org Experimental S K-edge X-ray Absorption Spectroscopy (XAS) combined with DFT calculations confirms that sulfonamides have essentially no S-N π-bonding involving S3p orbitals. chemrxiv.org

The conformational preferences of the sulfonamide group are largely dictated by repulsive forces. Calculations predict an eclipsed orientation of the SO₂ group with respect to the NH₂ group in simple sulfonamides, a conformation stabilized by the repulsion between the lone electron pairs of the nitrogen and oxygen atoms. researchgate.netkcl.ac.uk The rotational barrier around the S-N bond is significant, with a calculated value of 6.74 kcal/mol for HS(O)₂NH₂ using the G2MP2 method. researchgate.net This barrier is attributed more to repulsive interactions than to stabilizing anomeric effects. researchgate.net In more complex aryl sulfonamides, the amino group typically lies perpendicular to the benzene (B151609) plane, with the hydrogens eclipsing the oxygen atoms. kcl.ac.uk The length of the S-N bond can be influenced by geometric constraints; for instance, going from a standard sp³-hybridized lone pair on nitrogen to a more strained sp-like lone pair in bicyclic sultams was predicted to increase the S-N bond length by approximately 0.06 Å. researchgate.net

| Property | Calculated Value | Method/Model Compound | Reference |

|---|---|---|---|

| S-N Rotational Barrier | 6.74 kcal/mol | G2MP2 on HS(O)₂NH₂ | researchgate.net |

| S-N Bond Elongation (during rotation) | ~0.02 Å (~2 pm) | DFT on a generic sulfonamide | chemrxiv.org |

| S-N Bond Elongation (due to strain) | ~0.06 Å | DFT on bicyclic sultams | researchgate.net |

Substituents on both the aryl ring and the sulfonamide nitrogen atom profoundly affect the molecule's electronic structure and reactivity. In this compound, the p-tolyl group, the t-butyl group, and the fluorine atom each play a critical role. DFT studies on substituted sulfonamides show that electron-withdrawing groups alter the charge distribution across the S-N bond. researchgate.net

Fluorine substitution, in particular, has unique and powerful effects. The high electronegativity of fluorine influences the basicity and acidity of neighboring groups and can decrease the metabolic transformations a molecule undergoes, leading to more stable compounds. doi.org In the context of benzenesulfonamides, fluorination of the ring strengthens the interaction with biological targets like carbonic anhydrases by lowering the pKa of the sulfonamide group. acs.org Computational studies on fluorinated carbanions have shown that fluorine substitution can enhance reactivity in some cases, contrary to simple expectations based on inductive effects. rsc.org The electronic impact of various substituents can be analyzed using Frontier Molecular Orbital (FMO) analysis, where the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. nih.gov For example, the introduction of electron-donating or withdrawing groups alters the HOMO-LUMO energy gap, which correlates with chemical reactivity. nih.govacs.org

| Substituent Effect | Computational Observation | Consequence | Reference |

|---|---|---|---|

| Fluorination of Aryl Ring | Lowers pKa of sulfonamide group | Strengthens binding to target enzymes | acs.org |

| Electron-Withdrawing Groups | Alters charge on S and N atoms | Modifies S-N bond characteristics and reactivity | researchgate.net |

| Various Aryl Substituents | Changes in HOMO-LUMO energy gap | Correlates with overall chemical reactivity | nih.gov |

Computational Modeling of Fluorination Reaction Mechanisms

Computational modeling is essential for understanding the complex mechanisms of fluorination reactions involving N-fluoro sulfonamides, which are part of a class of reagents often referred to as "N-F" reagents.

The mechanism of electrophilic fluorination using N-F reagents has been a subject of extensive theoretical study. Two primary pathways are often considered: a polar SEAr (aromatic substitution) mechanism and a Single Electron Transfer (SET) mechanism. researchgate.net For the fluorination of aromatic compounds with Selectfluor®, a well-known N-F reagent, DFT calculations suggest that the SET mechanism is preferred over a direct SN2-type attack. researchgate.net These calculations involve mapping the minimum energy path (MEP) and analyzing transition states. The studies indicate that a Wheland-type intermediate is formed, and its decomposition is not the rate-determining step. researchgate.net In other systems, such as fluorination with Pd(IV) complexes, a mechanism involving SET, fluoride (B91410) ion transfer, and a second SET has been proposed. nih.govelsevierpure.com Computational studies can model these multi-step pathways, calculating the energy of intermediates and transition states to build a complete energy profile of the reaction.

Solvent plays a crucial and often complex role in fluorination reactions. Computational models must account for solvent effects to accurately predict reaction outcomes. Continuum solvent models are often inadequate for systems where specific solute-solvent interactions, such as hydrogen bonds, are significant. nih.gov For instance, in modeling the ¹⁹F NMR shifts of fluoride ions, quantum-mechanical treatment of individual solvent molecules was necessary to reproduce experimental results, highlighting strong, charge-assisted C-H···F⁻ hydrogen bonds. nih.gov

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents for challenging C-H activation and fluorination reactions. rsc.org Computational studies help explain this "magical" effect, showing that these highly polar, non-nucleophilic solvents can effectively stabilize cationic intermediates and ion pairs, thereby lowering activation barriers and altering reaction pathways. acs.org The choice of solvent is also a critical safety consideration, as many electrophilic fluorinating reagents can react exothermically or explosively with common solvents like DMF or DMSO. acsgcipr.org

Computational Insights into Structure-Reactivity Relationships

Computational chemistry bridges the gap between molecular structure and chemical reactivity. By calculating various molecular properties, it is possible to develop quantitative structure-reactivity relationships (QSRRs) that explain and predict the behavior of compounds like this compound.

The reactivity of an N-fluoro sulfonamide as an electrophilic fluorinating agent is intrinsically linked to its electronic structure. The presence of the strongly electron-withdrawing p-toluenesulfonyl group and the fluorine atom itself polarizes the N-F bond, making the fluorine atom electrophilic. DFT calculations can quantify the partial charges on each atom and the energy of the LUMO, which is associated with the molecule's ability to accept an electron. These computed parameters can then be correlated with experimental reactivity.

Studies on N-acylsulfonamides and their bioisosteres have shown how systematic structural modifications lead to predictable changes in physicochemical properties like acidity, lipophilicity, and solubility. nih.gov These structure-property relationship (SPR) studies, often guided by computational analysis, are crucial for designing molecules with specific characteristics. nih.gov For N-fluoro sulfonamides, computational insights can explain how the steric bulk of the t-butyl group might influence the accessibility of the fluorine atom to a nucleophile, or how changes to the aryl ring could fine-tune the fluorinating strength of the reagent. By connecting the fundamental electronic and structural properties (Section 6.1) to the detailed energy profiles of their reactions (Section 6.2), a comprehensive, computationally-derived understanding of their structure-reactivity relationships can be achieved.

Future Prospects and Emerging Research Frontiers

Development of Advanced N-F Fluorinating Agents

The quest for superior fluorinating agents is a central theme in modern fluorine chemistry. While N-Fluoro-N-t-butyl-p-toluenesulfonamide represents a significant development in the class of N-fluoro-N-alkyl-p-toluenesulfonamides, research continues to address limitations such as moderate fluorinating power for certain substrates. nih.gov The trajectory of N-F reagent development suggests a move towards structures that offer enhanced reactivity, selectivity, and milder reaction conditions.

Future-generation reagents are being designed based on principles learned from established compounds. For instance, increasing the electrophilicity of the fluorine atom is a common strategy. This is often achieved by attaching highly electron-withdrawing groups to the nitrogen atom. A prime example of this evolution is the development of N-fluorosulfonimides, such as N-Fluorobenzenesulfonimide (NFSI), which are more powerful than N-fluorosulfonamides. nih.govwikipedia.org

Emerging research is focused on fine-tuning the electronic and steric properties of N-F reagents to create a broader palette of reactivity. This includes the synthesis of novel N-fluoro-N-arylsulfonamides designed for radical fluorination processes under mild conditions. nih.gov These next-generation agents aim to minimize undesired electrophilic or electron transfer side reactions, offering cleaner and more efficient transformations.

Table 1: Comparison of Selected N-F Fluorinating Agents

| Reagent Name | Class | Key Characteristics |

|---|---|---|

| This compound | N-Fluorosulfonamide | Stable, easy-to-handle solid; moderate fluorinating power. nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorosulfonimide | Crystalline solid; more powerful than N-fluorosulfonamides; versatile reagent. nih.govwikipedia.org |

| Selectfluor® | Cationic DABCO-based | Highly reactive; broad applicability; commercially available. wikipedia.org |

| N-Fluoro-N-arylsulfonamides (NFASs) | N-Fluorosulfonamide | Designed for radical fluorination; operate under mild conditions. nih.gov |

This table provides a comparative overview of different classes of N-F fluorinating agents.

Innovations in Asymmetric Fluorination Methodologies

The synthesis of chiral organofluorine compounds is of paramount importance, as the stereochemistry of a molecule can dramatically influence its biological activity. A significant frontier in this area is the development of novel and efficient asymmetric fluorination methods. Early breakthroughs included the use of stoichiometric amounts of chiral N-F reagents, such as those derived from camphor, to achieve enantioselective fluorination of enolates. nih.gov For example, chiral N-fluorosultams have been synthesized and used to achieve enantiomeric excesses up to 70% in the fluorination of β-ketoesters. nih.gov

Current and future research efforts are directed towards catalytic asymmetric fluorination. This involves using a chiral catalyst to control the stereochemical outcome of the reaction between an achiral substrate and an achiral N-F fluorinating agent like NFSI. This approach is more atom-economical and scalable than using stoichiometric chiral reagents. Strategies often employ chiral metal complexes or organocatalysts to create a chiral environment around the substrate, guiding the attack of the electrophilic fluorine. The development of new chiral ligands and catalysts that can work with N-fluorosulfonamide-type reagents is an active area of investigation, aiming for higher enantioselectivity and broader substrate scope.

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. The integration of fluorination reactions into sustainable protocols is a key research objective.

One of the primary considerations is atom economy and waste reduction. The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a common metric used to assess the environmental impact of a process. mdpi.com In reactions using this compound, the sulfonamide is generated as a stoichiometric byproduct. A significant step towards sustainability would be the development of efficient methods to recycle this byproduct, converting it back into the N-F reagent. This would dramatically improve the process mass intensity (PMI) and align with the principles of a circular economy. mdpi.com

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Relevance to N-F Reagent Chemistry |

|---|---|---|

| Atom Economy | (MW of product / MW of all reactants) x 100% | Highlights the inherent efficiency of the reaction itself. |

| E-Factor | Mass of waste / Mass of product | Quantifies waste generation, including solvent losses and byproduct formation (e.g., the sulfonamide). mdpi.com |

| Reaction Mass Efficiency (RME) | Mass of product / Mass of all reactants | Provides a more realistic measure of efficiency than yield alone, accounting for stoichiometry. researchgate.net |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric, important for industrial processes, that includes all materials used (reactants, solvents, workup chemicals). mdpi.com |

This table outlines important metrics for evaluating the sustainability of chemical processes involving N-F reagents.

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is critical for the rational design of new reagents and the optimization of reaction conditions. The mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes. nih.govwikipedia.org

Advanced research methodologies are being employed to resolve these mechanistic questions. Kinetic studies, including the determination of kinetic isotope effects (KIEs), provide valuable insights into rate-determining steps. researchgate.netresearchgate.net For example, small deuterium (B1214612) KIE values in the fluorination of aromatic compounds with N-F reagents suggest that the cleavage of the C-H bond is not the rate-limiting step, which is consistent with a polar SEAr mechanism. researchgate.netresearchgate.net

Computational chemistry has emerged as a powerful tool for elucidating reaction pathways. Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies for competing mechanisms (SN2 vs. SET), and predict the reactivity of different N-F reagents. researchgate.net These theoretical approaches, when combined with experimental data from advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy), provide a comprehensive picture of the fluorination process. This synergistic approach will be indispensable for uncovering the subtle factors that govern the reactivity and selectivity of reagents like this compound, paving the way for future innovations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Fluoro-N-T-butyl-P-toluenesulfonamide?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions. For example, tert-butanesulfinamide can react with aryl halides under inert conditions using Pd₂(dba)₃ as a catalyst and tBu-XPhos as a ligand. Reaction optimization includes degassed solvents (e.g., toluene/water mixtures) and elevated temperatures (e.g., 90°C). Purification via silica gel chromatography with petroleum ether/ethyl acetate gradients yields the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, while ¹⁹F NMR identifies fluorine environments.

- IR Spectroscopy : Key stretches include S=O (~1360–1150 cm⁻¹) and C-F (~1100 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths (e.g., shortened N-C(aryl) bonds due to electron delocalization) and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Toxicity profiles are inferred from structurally related p-toluenesulfonyl chloride, which requires precautions against hydrolysis-sensitive byproducts .

Advanced Research Questions

Q. How does the electronic structure influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing fluoro group enhances electrophilicity at the sulfur center, accelerating nucleophilic attack. X-ray data (e.g., N-C(aryl) = 1.403 Å vs. 1.470–1.530 Å in N-alkyl analogs) confirms conjugation between the aryl ring and sulfonamide, stabilizing transition states .

Q. How can researchers address contradictions in reported reaction yields for sulfonamide derivatives?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalyst loading, solvent polarity, and temperature.

- Cross-Validation : Compare methodologies (e.g., Pd-catalyzed vs. CuCl-mediated reactions) to identify substrate-specific limitations. For example, 2,6-disubstituted aryl substrates may resist coupling due to steric hindrance .

Q. What role does the tert-butyl group play in stability under acidic conditions?

- Methodological Answer : The bulky tert-butyl group provides steric shielding, reducing hydrolysis rates. Stability studies using trifluoromethanesulfonic acid (TfOH) show resistance to deprotection compared to electron-rich analogs, which undergo sulfonyl migration .

Q. How do hydrogen-bonding interactions affect crystallization and material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.